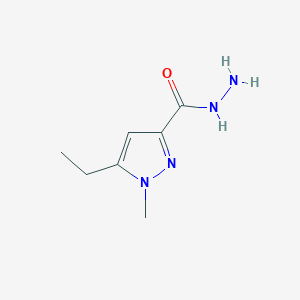

5-ethyl-1-methyl-1H-pyrazole-3-carbohydrazide

説明

特性

IUPAC Name |

5-ethyl-1-methylpyrazole-3-carbohydrazide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H12N4O/c1-3-5-4-6(7(12)9-8)10-11(5)2/h4H,3,8H2,1-2H3,(H,9,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RIFQSZRERIEYTR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC(=NN1C)C(=O)NN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H12N4O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID901189303 | |

| Record name | 1H-Pyrazole-3-carboxylic acid, 5-ethyl-1-methyl-, hydrazide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901189303 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

168.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1415719-49-1 | |

| Record name | 1H-Pyrazole-3-carboxylic acid, 5-ethyl-1-methyl-, hydrazide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1415719-49-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1H-Pyrazole-3-carboxylic acid, 5-ethyl-1-methyl-, hydrazide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901189303 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

準備方法

Synthesis of 1-Methyl-3-ethyl-5-pyrazolecarboxylate (Key Intermediate)

This intermediate is crucial for subsequent conversion to the carbohydrazide. The preparation involves alkylation and esterification steps:

- Starting Material: Ethyl 3-ethyl-5-pyrazolecarboxylate.

- Reagents & Conditions: Sodium hydride (NaH) as a base, dimethyl carbonate as a methylating agent, and dimethylformamide (DMF) as solvent.

- Procedure: In a three-neck flask, 50 mmol of ethyl 3-ethyl-5-pyrazolecarboxylate is dissolved in 20 mL DMF. NaH (0.2–0.8 g) is added in portions, followed by dimethyl carbonate (200–400 mmol). The mixture is heated at 110°C for 4 hours.

- Workup: After reaction completion, unreacted dimethyl carbonate and part of DMF are removed by reduced pressure distillation. The residue is poured into water and extracted with ethyl acetate. The organic phase is washed with brine, dried over anhydrous magnesium sulfate, filtered, and concentrated. Final purification is by distillation under reduced pressure.

- Yield: Ranges from 79.1% to 90.1% depending on reagent ratios and NaH amount.

| Experiment | NaH (g) | Dimethyl Carbonate (mmol) | Yield (%) | Product Description |

|---|---|---|---|---|

| 1 | 0.8 | 200 | 81.3 | Pale yellow oily liquid |

| 2 | 0.8 | 350 | 90.1 | Pale yellow oily liquid |

| 3 | 0.8 | 400 | 89.0 | Pale yellow oily liquid |

| 4 | 0.2 | 200 | 79.1 | Pale yellow oily liquid |

Conversion of Ethyl 3-Substituted-1H-pyrazole-5-carboxylate to 5-Substituted-1H-pyrazole-3-carbohydrazide

The key step to obtain the carbohydrazide involves hydrazinolysis of the ester:

- Starting Material: Ethyl 3-substituted-1H-pyrazole-5-carboxylate (such as the 1-methyl-3-ethyl derivative).

- Reagents & Conditions: Hydrazine hydrate in ethanol, reflux conditions.

- Reaction: The ester reacts with hydrazine hydrate to replace the ethyl ester group with a carbohydrazide moiety.

- Yield: Moderate to good yields reported; for example, 62% yield for N’-benzylidene-5-methyl-1H-pyrazole-3-carbohydrazide derivatives.

- Characterization: Confirmed by IR (NH and C=O stretching), ^1H-NMR (signals for methyl, pyrazole protons, NH, and hydrazone protons), and mass spectrometry.

| Parameter | Data Example (N’-benzylidene-5-methyl derivative) |

|---|---|

| Yield | 62% |

| Melting Point (°C) | 243–245 |

| IR (cm^-1) | 3229 (NH), 1656 (C=O) |

| ^1H-NMR (ppm) | 2.274 (s, 3H, –CH3), 6.488 (s, 1H, Pz-H), 8.478 (s, 1H, CO-NH) |

| MS (m/z) | 229.3 (M-H+) |

Source: Journal of Chemical and Pharmaceutical Research, 2013

Stepwise Synthetic Route Summary

The general synthetic scheme for 5-ethyl-1-methyl-1H-pyrazole-3-carbohydrazide involves:

- Preparation of Ethyl 3-ethyl-5-pyrazolecarboxylate: Starting from substituted butanoates and hydrazine, pyrazole ring formation occurs.

- Methylation to 1-methyl derivative: Using NaH and dimethyl carbonate in DMF.

- Hydrazinolysis: Reaction of the ester with hydrazine hydrate in ethanol under reflux to afford the carbohydrazide.

Additional Notes on Related Pyrazole Derivatives Preparation

- Some patents describe preparation of related pyrazole derivatives involving conversion of pyrazole dicarboxylic acids to mono-substituted derivatives via methylation, hydrolysis, acyl chloride formation, and amidation steps, which may be adapted for similar compounds.

- These methods often involve careful temperature control, use of bases such as KOH, and reagents like thionyl chloride (SOCl2) and trifluoroacetic anhydride for functional group transformations.

Summary Table of Preparation Parameters for this compound

| Step | Reagents/Conditions | Key Parameters | Yield/Outcome |

|---|---|---|---|

| Alkylation of pyrazole ester | NaH, dimethyl carbonate, DMF, 110°C | 4 h reaction | 79–90% yield of 1-methyl-3-ethyl pyrazole ester |

| Hydrazinolysis to carbohydrazide | Hydrazine hydrate, ethanol, reflux | Reflux time varies | Moderate to good yields (e.g., 62% for related derivatives) |

| Purification | Extraction, drying, distillation | Standard organic workup | Pure product confirmed by IR, NMR, MS |

化学反応の分析

Types of Reactions: 5-Ethyl-1-methyl-1H-pyrazole-3-carbohydrazide can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromic acid (H2CrO4) can be used to oxidize the compound.

Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be employed for reduction reactions.

Substitution: Nucleophilic substitution reactions can be carried out using reagents like alkyl halides in the presence of a base.

Major Products Formed:

Oxidation: The oxidation of the compound can lead to the formation of carboxylic acids or ketones.

Reduction: Reduction reactions can produce amines or alcohols.

Substitution: Substitution reactions can result in the formation of various substituted pyrazoles.

科学的研究の応用

Chemical Structure and Synthesis

The molecular formula for 5-ethyl-1-methyl-1H-pyrazole-3-carbohydrazide is . The compound features a pyrazole ring with an ethyl group at the 5-position and a carbohydrazide moiety at the 3-position. Its synthesis typically involves the reaction of 5-ethyl-1-methylpyrazole with hydrazine derivatives under controlled conditions, often in solvents such as ethanol or methanol.

Medicinal Chemistry

This compound has shown potential in the following areas:

- Antimicrobial Activity : Research indicates that this compound exhibits significant antimicrobial properties against various bacterial strains and fungi. It has been tested against Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria like Escherichia coli, demonstrating minimum inhibitory concentrations (MICs) that suggest strong antibacterial activity .

- Anticancer Properties : Several studies have explored its cytotoxic effects on cancer cell lines. For instance, in vitro assays have indicated that it can induce apoptosis in prostate cancer cells, with IC values suggesting effectiveness comparable to standard chemotherapeutics .

Agrochemistry

The compound's structural features make it a candidate for use in agrochemical formulations. Its ability to inhibit microbial growth suggests potential applications as a pesticide or fungicide, targeting plant pathogens effectively .

Corrosion Inhibition

Recent studies have investigated the use of this compound as a corrosion inhibitor for mild steel in acidic environments. Experimental results indicate that it can significantly reduce corrosion rates, making it valuable for industrial applications where metal protection is critical .

Case Study 1: Antimicrobial Efficacy

In a study assessing the antimicrobial efficacy of this compound, researchers found that it inhibited the growth of S. aureus and E. coli at MICs of 25 μg/mL and 50 μg/mL respectively. The mechanism of action is believed to involve disruption of microbial cell membranes or interference with metabolic pathways .

Case Study 2: Anticancer Activity

Another notable study evaluated its effects on human prostate cancer cells (PC3). The compound was found to induce apoptosis significantly, with an IC value indicating effective cytotoxicity at concentrations around 40 μg/mL after 24 hours. This suggests its potential as a lead compound in cancer drug development .

Summary of Biological Activities

作用機序

5-Ethyl-1-methyl-1H-pyrazole-3-carbohydrazide is similar to other pyrazole derivatives, such as 1-ethyl-3-methyl-1H-pyrazole-5-carboxylic acid and 5-methyl-1-phenyl-1H-pyrazole-3-carboxylic acid. it is unique in its specific structure and the presence of the carbohydrazide group, which imparts distinct chemical and biological properties.

類似化合物との比較

Structural and Functional Comparisons with Analogous Compounds

Substituent Effects on the Pyrazole Core

The biological and chemical properties of pyrazole derivatives are highly dependent on the substituents and their positions. Below is a comparative analysis of 5-ethyl-1-methyl-1H-pyrazole-3-carbohydrazide with structurally similar compounds:

Key Observations:

Electron-withdrawing groups (e.g., pyridinylmethylene in ) increase electrophilicity, favoring interactions with biological targets or metal ions.

Functional Group Variations :

Corrosion Inhibition Performance

5-Methyl-1H-pyrazole-3-carbohydrazide (MPC) has been experimentally validated as a corrosion inhibitor for mild steel in 1 M HCl, achieving 95% efficiency at 10⁻³ M via Langmuir adsorption . While this compound lacks direct experimental data, its structural similarity to MPC suggests comparable or superior performance due to:

- Increased Hydrophobicity : The ethyl group may improve adsorption on metal surfaces by reducing solubility in aqueous acidic media.

- Steric Effects : The methyl group at position 1 could hinder molecular packing, enhancing surface coverage.

Table 2: Hypothetical Corrosion Inhibition Parameters

Challenges:

- Steric hindrance from ethyl/methyl groups may reduce reaction yields compared to unsubstituted analogs.

- Purification requires chromatographic methods due to polar byproducts .

生物活性

5-Ethyl-1-methyl-1H-pyrazole-3-carbohydrazide (CAS No. 1415719-49-1) is a compound belonging to the pyrazole class, which has garnered attention for its diverse biological activities. This article explores its biological activity, focusing on its antimicrobial, anticancer, and anti-inflammatory properties, supported by various research findings.

Chemical Structure and Properties

This compound features a five-membered heterocyclic structure with two nitrogen atoms, characteristic of pyrazoles. The presence of the carbohydrazide functional group enhances its potential pharmacological properties.

Antimicrobial Activity

Research has demonstrated that pyrazole derivatives exhibit significant antimicrobial properties. A study evaluated various pyrazole derivatives, including this compound, against common pathogens. The results indicated:

| Compound | Minimum Inhibitory Concentration (MIC) | Activity Type |

|---|---|---|

| This compound | 0.22 - 0.25 μg/mL | Bactericidal |

| Other Derivatives | Varies (0.22 - 0.25 μg/mL) | Bactericidal |

The compound demonstrated potent activity against Staphylococcus aureus and Staphylococcus epidermidis, indicating its potential as an antibacterial agent .

Anticancer Properties

In vitro studies have revealed that pyrazole derivatives can inhibit the growth of cancer cell lines. For example, a derivative of this compound was tested against various cancer cell lines, showing promising results:

| Cell Line | IC50 (µM) | Activity |

|---|---|---|

| MCF7 | 3.79 | Cytotoxic |

| NCI-H460 | 42.30 | Cytotoxic |

| A549 | 49.85 | Induces Apoptosis |

These findings suggest that the compound may act as a cytotoxic agent against specific cancer types, warranting further investigation into its mechanisms of action .

Anti-inflammatory Effects

The anti-inflammatory potential of pyrazole derivatives has also been explored extensively. Studies indicate that these compounds can inhibit inflammatory mediators and pathways, providing a basis for their use in treating inflammatory conditions:

| Compound | Inhibition Percentage | Model Used |

|---|---|---|

| This compound | Comparable to Indomethacin | Carrageenan-induced edema |

This suggests the compound's efficacy in reducing inflammation, potentially making it suitable for therapeutic applications in inflammatory diseases .

The biological activity of this compound may involve interaction with specific enzymes or receptors within biological systems. Understanding these interactions is crucial for elucidating its therapeutic potential and optimizing its efficacy.

Q & A

Q. Q: What are the standard synthetic routes for 5-ethyl-1-methyl-1H-pyrazole-3-carbohydrazide, and how can reaction conditions be optimized?

A: The synthesis typically involves cyclization of hydrazine derivatives with α,β-unsaturated carbonyl compounds, followed by functionalization steps. Key reagents include hydrazine hydrate, methyl iodide for methylation, and chlorinating agents (e.g., POCl₃) for introducing the carbohydrazide moiety . Optimization requires strict control of temperature (60–80°C), pH (acidic for cyclization), and solvent selection (ethanol or acetic acid). Catalysts like iodine or acetic acid enhance yields by facilitating intermediate formation .

Basic Structural Characterization

Q. Q: Which spectroscopic and analytical methods are most effective for characterizing this compound?

A: Nuclear Magnetic Resonance (¹H/¹³C NMR) identifies substituent positions and confirms ring formation. Infrared (IR) spectroscopy detects functional groups (e.g., C=O at ~1650 cm⁻¹, N-H stretches for carbohydrazide). Mass spectrometry (ESI-MS) provides molecular weight validation. X-ray crystallography resolves stereoelectronic effects in the pyrazole ring, critical for understanding reactivity .

Advanced Computational Modeling

Q. Q: How can molecular docking and DFT calculations guide biological activity predictions?

A: Docking studies (e.g., AutoDock Vina) model interactions with targets like dihydrofolate reductase (DHFR), identifying binding affinities and key residues (e.g., Lys-32 and Asp-27 in DHFR). Density Functional Theory (DFT) calculates frontier molecular orbitals (HOMO-LUMO gaps) to predict electron transfer mechanisms and stability . These methods prioritize derivatives for in vitro testing, reducing experimental costs .

Advanced Biological Activity Profiling

Q. Q: What methodologies are used to evaluate antimicrobial and anticancer potential?

A:

- In vitro assays : MIC (Minimum Inhibitory Concentration) against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) and fungal strains (e.g., C. albicans) .

- Anticancer screening : MTT assays on cancer cell lines (e.g., MCF-7, HeLa) to measure IC₅₀ values. Mechanistic studies include apoptosis assays (Annexin V/PI staining) and ROS generation monitoring .

- Enzyme inhibition : Fluorometric assays for COX-2 or α-glucosidase inhibition, comparing activity to reference drugs (e.g., doxorubicin) .

Advanced Data Contradictions

Q. Q: How can discrepancies in reported biological activities be resolved?

A: Variations in substituent effects (e.g., ethyl vs. methyl at position 5) or assay protocols (e.g., serum concentration in cell culture) may explain contradictions. Meta-analysis of SAR studies and standardized bioassays (e.g., CLSI guidelines for antimicrobial testing) are critical. For example, the chloro group at position 5 enhances antibacterial activity but reduces solubility, requiring formulation adjustments .

Basic Stability and Storage

Q. Q: What are the best practices for handling and storing this compound?

A: Store at 2–8°C in airtight, light-resistant containers under inert gas (N₂/Ar) to prevent oxidation. Use desiccants (silica gel) to avoid hygroscopic degradation. Stability tests via HPLC at 25°C/60% RH confirm shelf life (>12 months) .

Advanced SAR Studies

Q. Q: How do substituents influence bioactivity?

A: Comparative SAR analysis shows:

- Ethyl group (position 5) : Enhances lipophilicity, improving blood-brain barrier penetration for CNS targets.

- Methoxy/ethoxy groups (aromatic rings) : Increase antimicrobial activity via H-bonding with enzyme active sites .

- Chlorocarbonyl groups : Elevate cytotoxicity but may require prodrug strategies to mitigate off-target effects .

Advanced Troubleshooting Synthesis

Q. Q: How to address low yields in large-scale synthesis?

A: Common issues include side reactions (e.g., over-chlorination) and purification losses. Solutions:

- Stepwise quenching : Neutralize excess reagents (e.g., NaHCO₃ for acid chlorides).

- Recrystallization : Use ethanol/water mixtures (7:3 v/v) to remove byproducts.

- Flow chemistry : Improves heat/mass transfer, reducing decomposition .

Cross-Disciplinary Applications

Q. Q: What non-pharmaceutical applications exist for this compound?

A:

- Agrochemicals : As a precursor for fungicides (e.g., via Schiff base derivatization) targeting Fusarium species .

- Material Science : Coordination polymers with transition metals (e.g., Cu²⁺) for catalytic applications .

Advanced Analytical Challenges

Q. Q: How to resolve overlapping peaks in NMR spectra?

A: Use 2D NMR (COSY, HSQC) to assign coupled protons and carbons. For example, the pyrazole ring protons (δ 6.8–7.2 ppm) are distinguished via NOESY correlations with methyl groups (δ 2.5–3.0 ppm) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。